Methyl 3-bromo-5-fluoroisonicotinate
Description
Properties
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXHIWQLBFVMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673239 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214325-21-9 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example: Halogenation-Esterification Sequence
- Starting Material: Isonicotinic acid (pyridine-4-carboxylic acid)
- Step 1: Selective bromination at the 3-position using bromine in acetic acid or with a Lewis acid catalyst.
- Step 2: Fluorination at the 5-position, potentially via electrophilic fluorination using Selectfluor.
- Step 3: Esterification of the carboxylic acid group with methanol and sulfuric acid to yield the methyl ester.
This approach is based on established methods for the synthesis of halogenated pyridinecarboxylates, as seen in related literature for similar compounds.
Alternative Approaches
- Nucleophilic Aromatic Substitution: Starting from methyl 3-bromoisonicotinate, the 5-position can be fluorinated under conditions favoring nucleophilic aromatic substitution, especially if an activating group is present.
- Cross-Coupling Strategies: Modern palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) may be employed for precise introduction of halogen substituents, though such methods are more common for aryl-aryl coupling.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where bromine or fluorine has been replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with other aromatic systems.
Scientific Research Applications
Methyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for methyl 3-bromo-5-fluoroisonicotinate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-bromo-5-fluoroisonicotinate with four structurally related compounds, highlighting key differences in substituents, functional groups, and applications:
Research Findings and Trends
Recent studies emphasize the role of this compound in synthesizing kinase inhibitors, leveraging its halogenated aromatic core for target binding . Comparatively, nitrile-containing analogs like 5-Bromo-3-fluoropicolinonitrile are gaining traction in agrochemical research due to their resistance to enzymatic degradation .
Biological Activity
Methyl 3-bromo-5-fluoroisonicotinate (CAS Number: 1214325-21-9) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is an isonicotinic acid derivative characterized by the following structural formula:
- Molecular Formula : C₇H₅BrFNO₂
- Molecular Weight : 234.02 g/mol
- CAS Number : 1214325-21-9
This compound features a bromine atom and a fluorine atom, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.
- Receptor Binding : It acts as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions. This property is particularly relevant in the context of cancer research, where modulation of receptor activity can impact tumor growth and metastasis .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting proteins associated with tumorigenesis, such as NSD2 (nuclear SET domain-containing protein 2). NSD2 is implicated in various cancers, including multiple myeloma, and compounds that inhibit its activity are being explored for therapeutic use .
In Vitro Studies
A range of in vitro studies has been conducted to evaluate the biological effects of this compound:
- Cell Viability Assays : These assays demonstrated that the compound can reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Activity Assays : The compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. This suggests a dual role in both anti-inflammatory and anticancer activities .
Case Studies
- Study on Inflammatory Response : A study investigated the effect of this compound on macrophage activation. Results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases.
- Cancer Treatment Research : Another research project focused on the compound's ability to inhibit NSD2 in multiple myeloma cells. The findings revealed a decrease in H3K36me2 levels, correlating with reduced cell proliferation and increased apoptosis, thus highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1214325-21-9 | Anti-inflammatory, anticancer properties |
| Ethyl 3-bromoisonicotinate | 1214335-25-7 | Enzyme inhibitor, potential drug development |
| Methyl 3-fluoroisonicotinate | 1803821-90-0 | Enzyme interaction studies |
The comparative analysis shows that while all these compounds share structural similarities, their biological activities can vary significantly based on their functional groups and substituents.
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-5-fluoroisonicotinate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of the corresponding carboxylic acid derivative. For example, analogous compounds like Methyl 5-bromo-2-fluoroisonicotinate are prepared using 5-bromo-2-fluoropyridine-4-carboxylic acid as a starting material, with reagents such as triphenylphosphine (Ph₃P), methanol (MeOH), and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to DIAD), reaction temperature (room temperature to 40°C), and purification via column chromatography. Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can confirm regiochemistry and substituent positions. For instance, fluorine's electron-withdrawing effect causes distinct deshielding in adjacent protons .
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) resolve structural ambiguities, such as halogen bonding between bromine and fluorine substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 234.02 g/mol for analogous compounds) .
Q. What are the primary research applications of this compound in medicinal chemistry and materials science?
- Medicinal Chemistry : Serves as a precursor for kinase inhibitors or fluorinated bioactive molecules. The bromine atom enables Suzuki-Miyazaki couplings to introduce aryl/heteroaryl groups .
- Materials Science : Fluorine enhances thermal stability in polymers, while bromine facilitates crosslinking in optoelectronic materials .
Advanced Questions
Q. How do competing substituent effects (Br vs. F) influence the reactivity of this compound in cross-coupling reactions?
Bromine’s polarizability makes it more reactive in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while fluorine’s electronegativity can deactivate the pyridine ring, reducing nucleophilic substitution rates. For example, in Stille couplings, the bromine site reacts preferentially over fluorine, achieving >80% selectivity when using Pd(PPh₃)₄ and Cs₂CO₃ in DMF at 100°C . Competing pathways require careful optimization of catalysts (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. NaOtBu) to suppress defluorination .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?
Discrepancies in bond lengths/angles may arise from disorder in halogen positions or solvent inclusion. Mitigation strategies include:
Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. For example:
- Acidic conditions : Protonation at the pyridine nitrogen increases electrophilicity, accelerating ester hydrolysis (ΔG‡ ≈ 25 kcal/mol).
- Basic conditions : OH⁻ attack at the carbonyl carbon leads to saponification (ΔG‡ ≈ 18 kcal/mol). MD simulations (AMBER) further predict degradation rates in aqueous buffers .
Methodological Considerations
- Synthesis Troubleshooting : Low yields may result from moisture-sensitive reagents (e.g., DIAD); use molecular sieves or anhydrous solvents.
- Analytical Cross-Validation : Combine HPLC (e.g., C18 column, 254 nm) with ¹⁹F NMR to quantify purity and regioisomer ratios .
- Safety Protocols : Bromine and fluorine substituents increase toxicity; handle under fume hoods with PPE (gloves, goggles).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
